6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide
Description
This compound is a brominated quinazolinone derivative featuring a 2-sulfanylidene (thione) group at position 2 and a hexanamide side chain modified with a 3-propan-2-yloxypropyl (isopropoxypropyl) substituent. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibition and anticancer activity . The isopropoxypropyl side chain introduces hydrophobicity, which could influence membrane permeability and pharmacokinetics .
Properties
Molecular Formula |
C20H28BrN3O3S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide |
InChI |
InChI=1S/C20H28BrN3O3S/c1-14(2)27-12-6-10-22-18(25)7-4-3-5-11-24-19(26)16-13-15(21)8-9-17(16)23-20(24)28/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,25)(H,23,28) |
InChI Key |
YHERJWDVZLVWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(propan-2-yloxy)propyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the quinazolinone ring using brominating agents such as N-bromosuccinimide (NBS).
Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.
Amidation: Coupling of the quinazolinone derivative with N-[3-(propan-2-yloxy)propyl]hexanamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group back to a carbonyl group can be achieved using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing thiocarbonyl groups.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amine or Thiol Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Exploration of its pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.
Comparison with Similar Compounds
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide ()
- Structural Difference : Replaces the isopropoxypropyl group with a pyridin-2-ylmethyl substituent.
- However, reduced lipophilicity may limit cellular uptake .
6-Bromo-2-(2-(4-N,N-dimethylaminobenzylidene)hydrazinyl)methyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-ones ()
- Structural Difference : Substitutes the thione group with a hydrazinyl-methyl-naphthalene moiety.
- Biological Activity : Exhibits superior anti-inflammatory activity (2–3× potency vs. phenyl butazone) due to the naphthalene group’s planar structure, which may facilitate π-π stacking with COX enzymes .
Side Chain Variations: Hexanamide Derivatives
Tert-butyl 6-bromohexanoate ()
- Synthetic Relevance: A precursor for bromohexanoate intermediates. The target compound’s hexanamide chain likely follows similar coupling strategies, though yields (66% for tert-butyl 6-bromohexanoate) may vary depending on the amine used .
- Role in Design : The hexanamide spacer balances flexibility and length, optimizing ligand-receptor interactions.
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide ()
- Structural Difference: Uses a polyethylene glycol (PEG)-like aminoethoxy chain instead of isopropoxypropyl.
- Functional Impact : The PEG chain enhances aqueous solubility (>50% improvement in PBS solubility vs. alkyl chains) but may reduce blood-brain barrier penetration .
- Synthesis : Lower yield (30%) compared to tert-butyl intermediates, highlighting challenges in functionalizing hydrophobic side chains .
Activity Comparison
- Key Insight : The target compound’s bromine and thione groups position it for unique mechanisms (e.g., covalent inhibition via thione disulfide exchange) compared to COX or HDAC-focused analogs.
Physicochemical and ADME Properties
Biological Activity
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide is a derivative of quinazolinone, a class known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties, enzyme interactions, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 490.4 g/mol . The structure features a quinazolinone core, a hexanamide linkage, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a similar structure to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies show that related quinazoline compounds can inhibit cell proliferation in breast cancer (MCF-7) and colorectal cancer (SW480) cell lines, with IC50 values indicating potent activity .
In vitro studies have demonstrated that the compound may act by inhibiting key signaling pathways involved in cancer progression, particularly those mediated by epidermal growth factor receptor (EGFR). The presence of a bromine atom at the 6-position of the quinazoline ring has been associated with enhanced anticancer effects .
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors critical for tumor growth and survival. Quinazoline derivatives are known to inhibit kinases involved in cell signaling pathways, leading to reduced cell viability and proliferation. Molecular docking studies suggest that this compound may bind effectively to the active sites of target proteins, influencing their activity .
Structure–Activity Relationship
The biological activity of quinazoline derivatives is influenced by their structural modifications. Variations in substituents on the quinazoline core can significantly affect potency and selectivity against cancer cell lines. For instance, modifications at the 4-position or introduction of sulfur-containing groups have been shown to enhance anticancer activity .
Case Studies
-
Cytotoxicity Assessment : A study evaluated several quinazoline derivatives for their cytotoxic effects on MCF-7 and SW480 cells using the MTT assay. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like Erlotinib.
Compound IC50 (MCF-7) IC50 (SW480) Compound A 15.85 µM 17.85 µM Erlotinib 30 µM 35 µM - Molecular Docking Studies : Docking simulations indicated that the compound interacts favorably with critical residues in the EGFR binding pocket, suggesting potential as an EGFR inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
